molecular formula C17H25NO9 B15295253 [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate

Cat. No.: B15295253
M. Wt: 387.4 g/mol
InChI Key: PRSVMSRDBOXABR-NQNKBUKLSA-N
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Description

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate is a complex organic compound characterized by multiple functional groups, including acetamido, acetyloxy, and prop-2-enoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected glucose or galactose.

    Functional Group Introduction: The acetamido group is introduced through an amination reaction, while the acetyloxy groups are added via acetylation reactions.

    Prop-2-enoxy Group Addition: The prop-2-enoxy group is introduced through an etherification reaction.

    Final Acetylation: The final step involves acetylation of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the compound into its constituent parts by reacting with water.

    Oxidation: Conversion of the acetamido group to a nitro group under strong oxidizing conditions.

    Reduction: Reduction of the acetamido group to an amine group.

    Substitution: Replacement of the acetyloxy groups with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Produces acetic acid, prop-2-enol, and the corresponding sugar derivative.

    Oxidation: Yields nitro derivatives.

    Reduction: Forms amine derivatives.

    Substitution: Results in various substituted sugar derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Serves as a model compound to study reaction mechanisms involving multiple functional groups.

Biology

    Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.

    Drug Development: Potential precursor for the synthesis of bioactive compounds.

Medicine

    Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate: Similar structure but with a methoxy group instead of a prop-2-enoxy group.

    [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl]methyl acetate: Similar structure but with an ethoxy group instead of a prop-2-enoxy group.

Uniqueness

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and physical properties. This group can participate in additional reactions, such as polymerization or cross-linking, making the compound versatile for various applications.

Properties

Molecular Formula

C17H25NO9

Molecular Weight

387.4 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15+,16-,17-/m1/s1

InChI Key

PRSVMSRDBOXABR-NQNKBUKLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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